molecular formula C10H5BrF3N3O2 B1520248 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1221724-13-5

1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1520248
CAS RN: 1221724-13-5
M. Wt: 336.06 g/mol
InChI Key: WJYFVXDTZMKXGZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, or 1-4-BP-5-TFM-1H-1,2,3-TAC, is a small molecule that has been extensively studied for its potential applications in the pharmaceutical and biotechnological industries. 1-4-BP-5-TFM-1H-1,2,3-TAC has been found to possess a range of properties, including an ability to interact with proteins, enzymes, and other biological molecules. This molecule has been used in a variety of research applications, including drug discovery and development, protein-ligand interactions, and enzyme inhibition.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored methods for synthesizing 1-aryl 1,2,3-triazoles, including the study of their ultraviolet absorption data and dissociation constants, which are pivotal for understanding their chemical behavior and applications in further synthesis and material science (Khadem, Mansour, & Meshreki, 1968).
  • Chemical Reactions and Applications : The preparation of peptidomimetics or biologically active compounds based on the triazole scaffold has been facilitated by developing protocols for the synthesis of protected versions of triazole amino acids. These compounds have potential applications in designing turn inducers and HSP90 inhibitors (Ferrini et al., 2015).

Antimicrobial Activities

  • Antimicrobial Properties : Derivatives of 1,2,3-triazole have shown potent antimicrobial activities against various microorganisms, suggesting their potential as novel antimicrobial agents. This opens avenues for the development of new drugs and pharmaceutical agents based on triazole chemistry (Zhao et al., 2012).

Material Science Applications

  • Luminescence Sensing : Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing ligands have been synthesized and demonstrated selective luminescence sensing capabilities for metal ions and nitroaromatic compounds. This indicates their potential use in sensing applications and the development of advanced luminescent materials (Wang et al., 2016).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibitors : Triazole derivatives have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic media. The findings suggest their utility in protecting metals from corrosion, which is crucial for industrial applications (Chaitra, Mohana, & Tandon, 2015).

properties

IUPAC Name

1-(4-bromophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N3O2/c11-5-1-3-6(4-2-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYFVXDTZMKXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1221724-13-5
Record name 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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